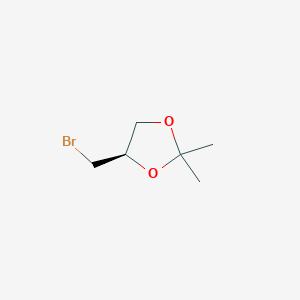
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Übersicht
Beschreibung
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as 4-Bromo-2,2-dimethyl-1,3-dioxolane or BMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C6H11BrO2 and a molar mass of 195.06 g/mol. BMD is widely used in organic synthesis as a versatile building block due to its ability to undergo various chemical transformations.
Wirkmechanismus
BMD acts as a versatile building block due to its ability to undergo various chemical transformations. It can undergo nucleophilic substitution, oxidation, reduction, and other reactions to form a wide range of functional groups. BMD also exhibits unique reactivity towards nucleophiles, such as amines and thiols, which can be utilized in the synthesis of various bioactive compounds.
Biochemische Und Physiologische Effekte
BMD has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate toxicity towards aquatic organisms, such as Daphnia magna and Vibrio fischeri. BMD is also known to cause skin irritation and eye damage upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
BMD offers several advantages for laboratory experiments. It is readily available, easy to handle, and can be stored for an extended period without significant degradation. BMD is also a versatile building block, which can be used to synthesize a wide range of compounds. However, BMD has some limitations, such as its moderate toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the research on BMD. One potential area of research is the development of more efficient and sustainable synthesis methods for BMD. Another area of research is the exploration of BMD's potential as a chiral building block for the synthesis of enantiopure compounds. Additionally, the investigation of BMD's potential as a drug candidate for various diseases, such as cancer and inflammation, could also be a promising area of research.
Wissenschaftliche Forschungsanwendungen
BMD has been extensively utilized in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antifungal agents, anti-inflammatory agents, and anti-cancer agents. BMD is also used in the preparation of chiral building blocks, which are essential for the synthesis of enantiopure compounds.
Eigenschaften
IUPAC Name |
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

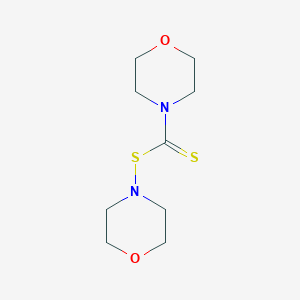
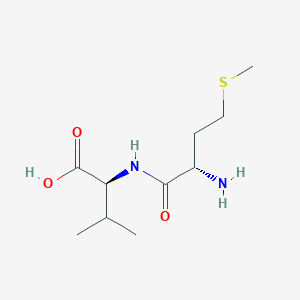
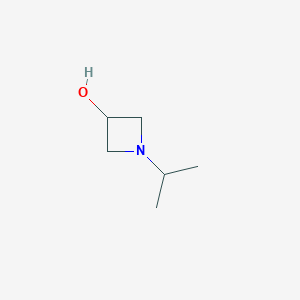
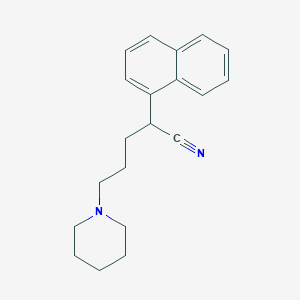
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
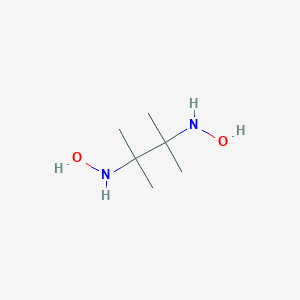
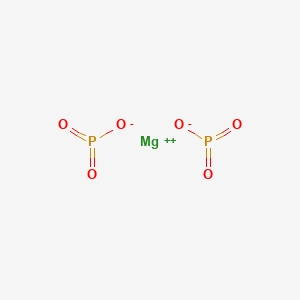
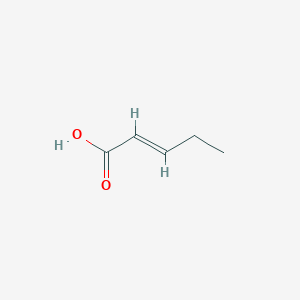
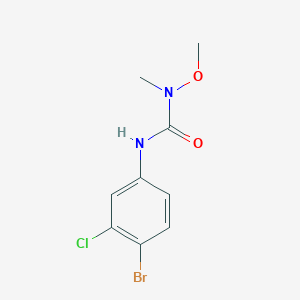
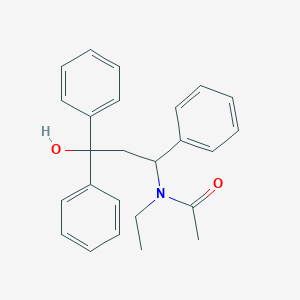
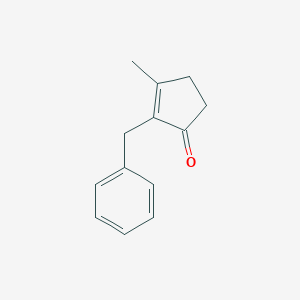
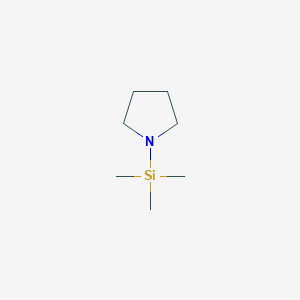
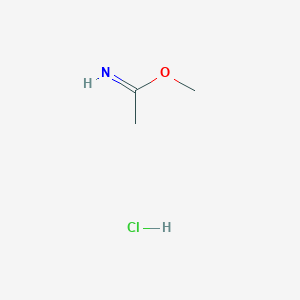
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)